1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)-
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Overview
Description
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is a complex organic compound with a unique structure that includes an indanol core, a dimethylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- typically involves multiple steps. One common method includes the following steps:
Formation of Indanol Core: The indanol core can be synthesized through a Ni-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol esters.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with dimethylamine in the presence of a reducing agent.
Esterification: The benzoate ester is formed by reacting the hydroxyl group of the indanol core with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol core can be oxidized to form a ketone or aldehyde.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanol derivatives.
Scientific Research Applications
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-[(dimethylamino)methyl]-2-methyl-1-indanol hydrochloride
- 2-[(Dimethylamino)methyl]-1-ethyl-2-methyl-3-phenyl-1-indanol hydrochloride
Uniqueness
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
39787-53-6 |
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Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |
InChI Key |
BKIUZYZVPOAATP-GBNZRNLASA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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